CID 76845503
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 76845503” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 76845503 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in sufficient quantities for commercial use while maintaining high purity and quality standards.
Análisis De Reacciones Químicas
Types of Reactions
CID 76845503 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized and analyzed using various analytical techniques to determine their chemical structure and properties.
Aplicaciones Científicas De Investigación
CID 76845503 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and applications in drug development.
Industry: this compound is used in various industrial processes and applications, including the production of materials and chemicals.
Mecanismo De Acción
The mechanism of action of CID 76845503 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The exact mechanism of action is often studied using various experimental techniques and models.
Comparación Con Compuestos Similares
CID 76845503 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar chemical structures or properties, but this compound may exhibit distinct characteristics that make it valuable for specific applications. Some similar compounds include those with related chemical structures or functional groups.
Conclusion
This compound is a compound with significant scientific and industrial importance Its unique chemical properties and potential applications make it a valuable subject of study in various fields
Propiedades
Fórmula molecular |
C7H5NO2 |
---|---|
Peso molecular |
135.12 g/mol |
InChI |
InChI=1S/C7H5NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-3H,1H3 |
Clave InChI |
XCUBDPSEDPYZCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C=O)C(=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.